molecular formula C9H9BrFNO B1402350 2-(4-bromo-2-fluorophenyl)-N-methylacetamide CAS No. 1426050-20-5

2-(4-bromo-2-fluorophenyl)-N-methylacetamide

Cat. No.: B1402350
CAS No.: 1426050-20-5
M. Wt: 246.08 g/mol
InChI Key: HYJUYPDIBLNHJI-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenyl)-N-methylacetamide is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with N-methylacetamide under specific conditions. The process may include:

    Nucleophilic Substitution: The bromine and fluorine atoms on the phenyl ring make it a suitable candidate for nucleophilic substitution reactions.

    Amidation: The reaction between 4-bromo-2-fluoroaniline and N-methylacetamide is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it suitable for developing new materials with specific characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-(4-bromo-2-fluorophenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobiphenyl: Similar in structure but lacks the acetamide group.

    4-bromo-2-fluorophenylacetic acid: Contains a carboxylic acid group instead of an acetamide.

Uniqueness

2-(4-bromo-2-fluorophenyl)-N-methylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring combined with an acetamide group

Biological Activity

2-(4-Bromo-2-fluorophenyl)-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural attributes and potential pharmacological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a bromine and a fluorine atom attached to a phenyl ring, along with an acetamide functional group. This configuration influences its interaction with biological targets, enhancing its potential as a pharmaceutical agent.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination and Fluorination : The starting material, 4-bromo-2-fluoroaniline, undergoes electrophilic aromatic substitution to introduce the bromine and fluorine substituents.
  • Acetamide Formation : The resulting intermediate is then reacted with acetic anhydride or acetyl chloride to form the acetamide group.

These steps can be summarized in the following table:

StepReaction TypeReagentsConditions
1BrominationBr₂ or NBSElectrophilic substitution
2FluorinationSelectfluor or F₂Electrophilic substitution
3Acetamide FormationAcetic anhydride or acetyl chlorideBasic conditions (e.g., pyridine)

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, certain derivatives have shown efficacy against viruses such as hepatitis C and influenza . The mechanism often involves inhibition of viral replication through interference with viral enzyme activity.

Enzyme Inhibition

Studies have demonstrated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both prokaryotic and eukaryotic cells .

Case Studies

  • Antiviral Activity : In vitro studies have shown that related compounds can reduce the viral load of HCV by over 90% at concentrations around 32 μM .
  • Enzyme Interaction : A study highlighted that modifications in the structure of similar compounds significantly affected their inhibitory potency against DHFR, suggesting that the presence of halogen substituents enhances binding affinity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzymes : It may bind to active sites of enzymes, altering their function.
  • Receptors : The compound could potentially modulate receptor activity, influencing signaling pathways involved in disease processes.

Applications in Medicinal Chemistry

The compound serves as a valuable intermediate in drug development due to its unique halogen substitutions that enhance biological activity. It is being explored for:

  • Pharmaceutical Development : Targeting diseases such as viral infections and cancer.
  • Biochemical Research : Understanding enzyme interactions and metabolic pathways.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJUYPDIBLNHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(4-bromo-2-fluorophenyl)acetic acid (10.56 mmol) in dichloromethane (20 mL) was treated with oxalyl chloride (31.7 mmol) and dimethylformamide (0.106 mmol). Effervescense was observed for fifteen minutes. When the bubbling had ceased, the reaction was concentrated to dryness in vacuo. The resulting oil was dissolved with dichloromethane and was concentrated to dryness in vacuo. The material was then diluted with tetrahydrofuran (20 mL) and was treated with methanamine (31.7 mmol) dropwise. Effervescense was again observed. A precipitate formed as the reaction was stirred over a two hour period. The contents of the reaction were concentrated to dryness in vacuo and were then dissolved in a minimal amount of methanol. Ethyl acetate was then added to this solution until a solid precipitated. The precipitate was collected by vacuum filtration. In a similar manner, two additional crops were collected from the mother liquor. The resulting solids were combined and triturated with dichloromethane. Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane) afforded the title compound as a white solid (610 mg, 22% yield). MS(ES)+ m/e 246.0/247.8 [M+H]+ (bromide isotope pattern).
Quantity
10.56 mmol
Type
reactant
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.106 mmol
Type
catalyst
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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